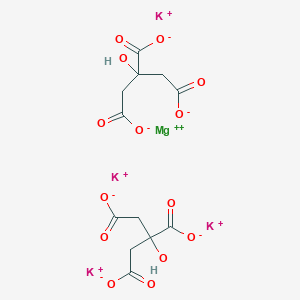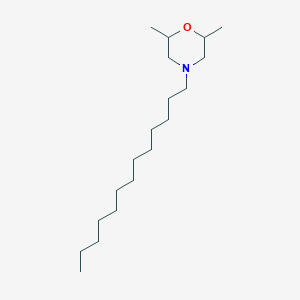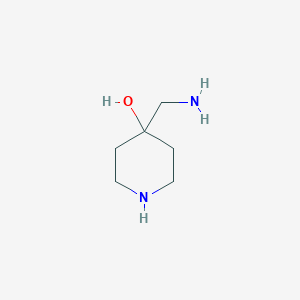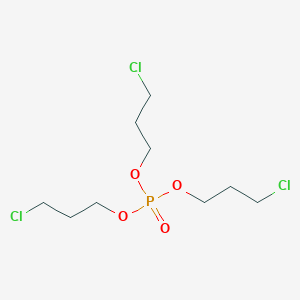
磷酸三(3-氯丙基)酯
描述
Tris(3-chloropropyl) phosphate is a chlorinated organophosphate compound commonly used as a flame retardant. It is often added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties . This compound is known for its effectiveness in reducing flammability and is widely used in various industrial applications.
科学研究应用
Tris(3-chloropropyl) phosphate has several scientific research applications:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its toxicological effects and potential health impacts.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and electronics .
作用机制
Target of Action
Tris(3-chloropropyl)phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant . It is primarily targeted at materials such as polyurethane foams, with comparatively minor amounts used in PVC and EVA . The primary role of TCPP is to enhance the flame resistance of these materials .
Mode of Action
The mode of action of TCPP is primarily through its flame retardant properties. It achieves this by hindering the entry of oxygen into the combustion area during the burning process, thereby slowing down the spread of flames .
Biochemical Pathways
It is known that tcpp is an organophosphate ester (ope), a class of compounds that can have various effects on biological systems .
Pharmacokinetics
It is known that tcpp is a liquid that decomposes at high temperatures . Its solubility in water is 1,080 mg/l at 20°C , which may influence its bioavailability.
Result of Action
The primary result of TCPP’s action is the enhancement of flame resistance in the materials to which it is added . This can help to prevent or slow the spread of fires, enhancing safety.
Action Environment
The action of TCPP can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the presence of other substances, the temperature, and the availability of oxygen . Furthermore, TCPP can be released into the environment through volatilization, abrasion, and dissolution, in addition to direct contact with dust and surfaces .
准备方法
Tris(3-chloropropyl) phosphate is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . The reaction typically produces a range of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant. The reaction conditions involve controlled temperatures and the use of specific catalysts to ensure high yield and purity of the desired product .
化学反应分析
Tris(3-chloropropyl) phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can break down the phosphate ester bonds.
相似化合物的比较
Tris(3-chloropropyl) phosphate can be compared with other similar organophosphate flame retardants, such as:
Tris(2-chloroethyl)phosphate: Another widely used flame retardant with similar properties but different chemical structure.
Tris(2-chloro-1-methylethyl)phosphate: The most abundant isomer in technical mixtures of tris(chloropropyl)phosphate
These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific properties.
属性
IUPAC Name |
tris(3-chloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURXYYHORRGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCCCl)OCCCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862522 | |
| Record name | Tris(3-chloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-98-7, 26248-87-3 | |
| Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(3-chloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Tris(3-chloropropyl) phosphate as one of the most abundant and widespread contaminants found in surface water. What are the potential sources of this compound in such environments?
A1: While the provided research article [] focuses on identifying contaminants and doesn't delve into specific sources of Tris(3-chloropropyl) phosphate, its presence in surface water likely stems from its use as a flame retardant.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


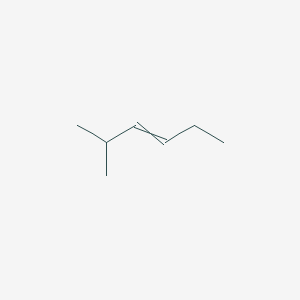
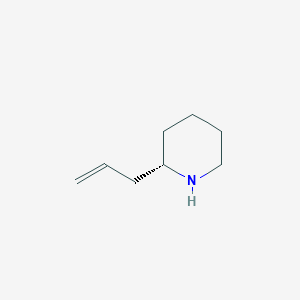
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
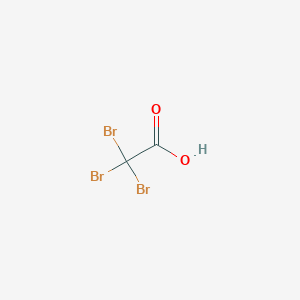
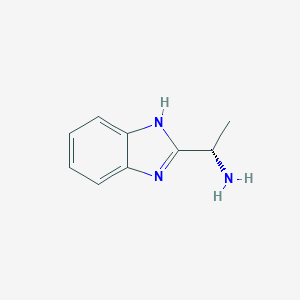
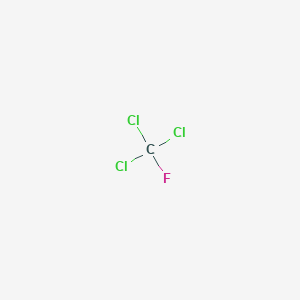
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)

